Cas no 1135279-92-3 (2-2-methyl-5-(trifluoromethoxy)-1H-indol-3-ylethan-1-amine hydrochloride)

2-2-methyl-5-(trifluoromethoxy)-1H-indol-3-ylethan-1-amine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-(2-Methyl-5-trifluoromethoxy-1H-indol-3-yl)-ethylamine; hydrochloride
- 2-2-methyl-5-(trifluoromethoxy)-1H-indol-3-ylethan-1-amine hydrochloride
- CS-0237517
- 2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine;hydrochloride
- 895-936-7
- 2-[2-methyl-5-(trifluoromethoxy)-1h-indol-3-yl]ethan-1-amine hydrochloride
- MFCD03714489
- Z2106605206
- 2-[2-methyl-5-(trifluoromethoxy)-1{H}-indol-3-yl]ethanamine
- 1135279-92-3
- SR-01000537031-1
- AKOS024396579
- 2-(2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl)ethan-1-amine hydrochloride
- SR-01000537031
- EN300-18477959
- 2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHANAMINE HYDROCHLORIDE
-
- インチ: InChI=1S/C12H13F3N2O.ClH/c1-7-9(4-5-16)10-6-8(18-12(13,14)15)2-3-11(10)17-7;/h2-3,6,17H,4-5,16H2,1H3;1H
- InChIKey: GQCSVEBFYNSYJP-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 294.0746753Da
- どういたいしつりょう: 294.0746753Da
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 285
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51Ų
2-2-methyl-5-(trifluoromethoxy)-1H-indol-3-ylethan-1-amine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18477959-5.0g |
2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethan-1-amine hydrochloride |
1135279-92-3 | 95% | 5g |
$2816.0 | 2023-04-23 | |
Enamine | EN300-18477959-1.0g |
2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethan-1-amine hydrochloride |
1135279-92-3 | 95% | 1g |
$971.0 | 2023-04-23 | |
Enamine | EN300-18477959-0.25g |
2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethan-1-amine hydrochloride |
1135279-92-3 | 95% | 0.25g |
$481.0 | 2023-09-19 | |
Enamine | EN300-18477959-0.1g |
2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethan-1-amine hydrochloride |
1135279-92-3 | 95% | 0.1g |
$337.0 | 2023-09-19 | |
Enamine | EN300-18477959-5g |
2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethan-1-amine hydrochloride |
1135279-92-3 | 95% | 5g |
$2816.0 | 2023-09-19 | |
Enamine | EN300-18477959-10g |
2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethan-1-amine hydrochloride |
1135279-92-3 | 95% | 10g |
$4176.0 | 2023-09-19 | |
Aaron | AR01KKG8-50mg |
2-[2-methyl-5-(trifluoromethoxy)-1{H}-indol-3-yl]ethanamine |
1135279-92-3 | 95% | 50mg |
$336.00 | 2025-02-14 | |
Aaron | AR01KKG8-1g |
2-[2-methyl-5-(trifluoromethoxy)-1{H}-indol-3-yl]ethanamine |
1135279-92-3 | 95% | 1g |
$1361.00 | 2025-02-14 | |
A2B Chem LLC | BA38140-1g |
2-[2-methyl-5-(trifluoromethoxy)-1{H}-indol-3-yl]ethanamine |
1135279-92-3 | 95% | 1g |
$1058.00 | 2024-04-20 | |
Aaron | AR01KKG8-500mg |
2-[2-methyl-5-(trifluoromethoxy)-1{H}-indol-3-yl]ethanamine |
1135279-92-3 | 95% | 500mg |
$1068.00 | 2025-02-14 |
2-2-methyl-5-(trifluoromethoxy)-1H-indol-3-ylethan-1-amine hydrochloride 関連文献
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
3. Book reviews
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
2-2-methyl-5-(trifluoromethoxy)-1H-indol-3-ylethan-1-amine hydrochlorideに関する追加情報
2-2-Methyl-5-(Trifluoromethoxy)-1H-Indol-3-Ylethan-1-Amine Hydrochloride: A Comprehensive Overview
The compound with CAS No. 1135279-92-3, known as 2-2-methyl-5-(trifluoromethoxy)-1H-indol-3-ylethan-1-amine hydrochloride, is a highly specialized chemical entity with significant potential in the field of pharmaceutical research. This compound belongs to the class of indole derivatives, which have been extensively studied for their diverse biological activities. The structure of this molecule incorporates a trifluoromethoxy group at the 5-position of the indole ring and a methyl-substituted ethylamine group at the 3-position, making it a unique member of this chemical family.
Recent studies have highlighted the importance of indole derivatives in drug discovery, particularly in targeting various disease states such as cancer, inflammation, and neurodegenerative disorders. The trifluoromethoxy group is known to enhance the stability and bioavailability of molecules, while the methyl-substituted ethylamine group contributes to its pharmacokinetic properties. These structural features make 2-2-methyl-5-(trifluoromethoxy)-1H-indol-3-ylethan-1-amine hydrochloride a promising candidate for further exploration in preclinical and clinical settings.
One of the most recent advancements in the study of this compound involves its role as a potential kinase inhibitor. Researchers have demonstrated that this molecule exhibits selective inhibition against certain kinases, which are key players in cellular signaling pathways associated with cancer progression. The ability to target these enzymes without significant off-target effects makes it a valuable tool in the development of precision medicine.
In addition to its enzymatic activity, 2-2-methyl-5-(trifluoromethoxy)-1H-indol-3-ylethan-1-amine hydrochloride has shown remarkable antioxidant properties, which could be beneficial in combating oxidative stress-related diseases. Recent experiments have revealed that this compound effectively neutralizes reactive oxygen species (ROS) and enhances cellular antioxidant defense mechanisms. These findings underscore its potential application in treating conditions such as cardiovascular diseases and neurodegenerative disorders.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure optimal yield and purity. The incorporation of the trifluoromethoxy group is achieved through a nucleophilic aromatic substitution reaction, while the ethylamine moiety is introduced via reductive amination. Advanced purification techniques, including chromatography and crystallization, are employed to isolate the final product in high purity.
From an analytical standpoint, 2-2-methyl-5-(trifluoromethoxy)-1H-indol -3-y lethan -1-amine hydrochloride has been thoroughly characterized using modern spectroscopic methods such as NMR, IR, and MS. These analyses confirm its molecular structure and provide insights into its conformational flexibility and hydrogen bonding capabilities. Such information is critical for understanding its interactions with biological targets and optimizing its therapeutic profile.
Despite its promising properties, further research is needed to fully elucidate the mechanism of action of this compound and evaluate its safety profile. Preclinical studies are currently underway to assess its toxicity, pharmacokinetics, and efficacy in animal models of disease. These studies will provide crucial data for advancing this compound into clinical trials and ultimately determining its suitability as a therapeutic agent.
In conclusion, CAS No. 1135279 -92 -3, or 2 - 2 - methyl - 5 -(trifluoromethoxy) - 1 H - indol - 3 - ylethan - 1 - amine hydrochloride, represents a significant advancement in the field of medicinal chemistry. Its unique structure, coupled with emerging research findings, positions it as a compelling candidate for addressing unmet medical needs across various therapeutic areas.
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